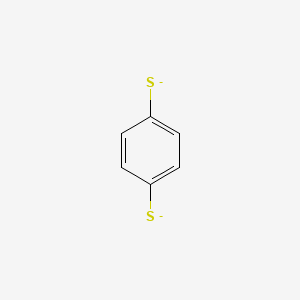

Benzene-1,4-dithiolate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4S2-2 |

|---|---|

Molecular Weight |

140.2 g/mol |

IUPAC Name |

benzene-1,4-dithiolate |

InChI |

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/p-2 |

InChI Key |

WYLQRHZSKIDFEP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[S-])[S-] |

Synonyms |

1,3-benzenedithiol 1,4-benzenedithiol benzene-1,4-dithiolate |

Origin of Product |

United States |

Historical Context and Evolution of Benzene 1,4 Dithiolate As a Research Scaffold

The journey of Benzene-1,4-dithiolate from a specialty chemical to a central component in nanoscience is intrinsically linked with the rise of molecular electronics. While the synthesis of aromatic dithiols has been known for a considerable time, the strategic importance of the 1,4-isomer, BDT, gained significant traction in the late 20th century. A pivotal moment in its evolution as a research scaffold was its use in the fabrication of single-molecule junctions. In 1997, researchers utilized BDT to bridge the gap between two gold electrodes in a mechanically controllable break junction (MCBJ), allowing for the measurement of electrical conductance through a single molecule. acs.org This seminal work established BDT as a canonical system for studying charge transport at the nanoscale.

Since then, BDT has been extensively employed as a model system to investigate fundamental concepts in molecular electronics. acs.org Its rigid benzene (B151609) core provides a well-defined length and electronic structure, while the sulfur atoms of the thiolate groups form robust covalent bonds with metal surfaces, particularly gold. researchgate.netarxiv.org This reliable gold-sulfur linkage has made BDT an ideal candidate for forming self-assembled monolayers (SAMs), which are crucial for creating well-ordered molecular layers on surfaces. pku.edu.cnsigmaaldrich.comchemicalbook.com The reproducible conductance measurements obtained with BDT have allowed scientists to probe the influence of molecular conformation, electrode coupling, and quantum interference effects on charge transport. chemrxiv.orgacs.orgrsc.org The extensive body of research on BDT has solidified its status as a benchmark molecule, providing a fundamental framework for the design and understanding of more complex molecular electronic devices.

Strategic Importance of Thiolate Ligands in Contemporary Chemical Sciences

The functionality of Benzene-1,4-dithiolate is dominated by its thiolate groups, which are the deprotonated form of thiols. Thiolate ligands, in general, play a strategically vital role across a wide spectrum of modern chemistry, from catalysis to materials science and bioinorganic chemistry.

One of the most significant applications of thiolate ligands is in the stabilization of metal nanoparticles. The strong covalent bond between sulfur and various metals, such as gold, silver, and palladium, allows thiolates to act as effective capping agents, preventing the agglomeration of nanoparticles and enabling control over their size and shape. mdpi.comdaneshyari.com This has been instrumental in the development of stable and functional nanomaterials for a variety of applications.

In the field of catalysis, thiolate ligands can act as a "double-edged sword." acs.orgnih.gov They can be employed to selectively poison certain catalytic sites on a metal surface, thereby enhancing the selectivity of a reaction. mdpi.com Conversely, in certain coordination complexes, thiolate ligands can participate directly in catalytic cycles through metal-ligand cooperation, facilitating bond activation and transformations. nih.gov For instance, the proton transfer capability of thiolates is harnessed in artificial hydrogenase mimics. nih.gov

Furthermore, the coordination chemistry of thiolate ligands is exceptionally rich and diverse. They can bind to a wide range of metal ions, forming mononuclear complexes, multinuclear clusters, and extended coordination polymers. xmu.edu.cnresearchgate.net The ability of thiolates to bridge multiple metal centers is a key feature in the construction of complex supramolecular architectures and metal-organic frameworks (MOFs). researchgate.net In bioinorganic chemistry, the thiolate side chain of the amino acid cysteine is a crucial ligand for metal ions in the active sites of many enzymes, such as [NiFe] hydrogenase, highlighting their fundamental role in biological processes. nih.gov

Overview of Benzene 1,4 Dithiolate S Versatility in Coordination and Materials Chemistry

Established Synthetic Pathways to this compound

The synthesis of this compound, the conjugate base of benzene-1,4-dithiol, is typically achieved through the synthesis of the neutral dithiol followed by deprotonation. The dithiol itself is a white to orange crystalline powder with a melting point of 90°C. chemicalbook.com It is a key building block in coordination chemistry and the formation of self-assembled monolayers (SAMs), particularly in the field of molecular electronics. chemicalbook.comresearchgate.netnih.gov

Multistep Synthetic Routes to Aromatic Dithiols

Several multistep methods have been established for the synthesis of aromatic dithiols, including the 1,4-isomer. These routes often start from readily available benzene derivatives and involve the introduction of sulfur-containing functional groups that are subsequently converted to thiols.

One of the most common and reliable methods involves the reduction of benzenedisulfonyl chlorides. This process typically starts with the disulfonation of benzene using chlorosulfonic acid to yield benzene-1,4-disulfonyl chloride. The subsequent reduction of the sulfonyl chloride groups to thiol groups can be accomplished using various reducing agents, such as tin in hydrochloric acid or zinc in sulfuric acid.

Another significant pathway is the Newman-Kwart rearrangement. This reaction sequence involves the conversion of a phenol (B47542) to a thiophenol. For dithiols, a benzenediol (hydroquinone) is used as the starting material. The diol is first converted to a thiocarbamate, which then undergoes thermal rearrangement to a thionocarbamate, followed by hydrolysis to yield the dithiol. This method has been successfully applied to produce a variety of aromatic dithiols. diva-portal.org

A third approach involves the reaction of a dihalobenzene, such as 1,4-dibromobenzene (B42075) or 1,4-dichlorobenzene, with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by alkaline hydrolysis can be used to displace the halides and form the dithiol. For instance, the synthesis of the related 1,2-isomer has been achieved starting from 1,2-dibromobenzene. wikipedia.org Similarly, 1,2-diethylthiobenzene can be prepared from o-dihalobenzene and sodium ethanethiolate, showcasing the viability of this substitution strategy. google.com

Table 1: Comparison of Selected Multistep Synthetic Routes for Aromatic Dithiols

| Synthetic Route | Starting Material | Key Reagents | General Description |

|---|---|---|---|

| Reduction of Sulfonyl Chlorides | Benzene | 1. Chlorosulfonic acid (ClSO3H) 2. Reducing agent (e.g., Sn/HCl, Zn/H2SO4) | Benzene is first converted to benzene-1,4-disulfonyl chloride, which is then reduced to form benzene-1,4-dithiol. |

| Newman-Kwart Rearrangement | Hydroquinone (Benzene-1,4-diol) | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. Hydrolysis (e.g., KOH) | The diol is converted to a bis(thiocarbamate), which rearranges upon heating and is subsequently hydrolyzed to the dithiol. diva-portal.org |

| Nucleophilic Substitution | 1,4-Dihalobenzene | Sulfur nucleophile (e.g., NaSH, Thiourea then NaOH) | The two halide atoms on the benzene ring are displaced by a sulfur-containing group, which is then converted to the thiol. |

Functional Group Interconversions for Thiolate Generation

The final step in producing this compound is the deprotonation of the two thiol groups of benzene-1,4-dithiol. This is a straightforward acid-base reaction. Given that the pKa of the thiol groups is approximately 5.92, a moderately strong base is sufficient to generate the dianionic thiolate. chemicalbook.com

Beyond simple deprotonation, various functional group interconversions can be employed to generate the thiol groups themselves. These methods are crucial in synthetic planning, especially when certain functional groups are incompatible with other reagents in the synthetic sequence. vanderbilt.edusinica.edu.tw

Key interconversions include:

Reduction of Disulfides: A common method to protect thiol groups or to purify thiols is through their oxidation to the corresponding disulfide. The disulfide can then be readily reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165). This interconversion is a reversible process. researchgate.netnih.gov

Cleavage of Thioethers or Thioesters: Thiol groups can be protected as thioethers (e.g., benzyl (B1604629) thioether) or thioesters. These protecting groups can be cleaved under specific conditions to regenerate the free thiol. For example, thioesters can be hydrolyzed, and certain thioethers can be cleaved reductively. The in-situ generation of dithiolates from dithioacetates has also been reported as a viable strategy. beilstein-journals.org

Conversion from Amines: Aromatic amines can be converted into thiols via the Sandmeyer or related reactions. The amine is first transformed into a diazonium salt, which is then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis. ucd.ie

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste, reduce energy consumption, and use less hazardous substances. While specific green synthesis routes for benzene-1,4-dithiol are not extensively documented in the initial search results, general principles of green chemistry can be applied.

Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for many functional group interconversions. ucd.ie Reactions involving hazardous intermediates, such as diazonium salts, or highly exothermic processes can be controlled more effectively in microreactors. This approach can lead to higher yields, reduced reaction times, and automated processes. ucd.ie

Flow electrosynthesis is another promising green technique. The oxidative coupling of thiols to disulfides and other sulfur-based transformations have been achieved using electrochemical methods, which avoid the need for stoichiometric chemical oxidants and reductants, thereby reducing waste. ucd.ie Applying these flow and electrochemical principles to the established synthetic pathways of benzene-1,4-dithiol could significantly improve their environmental footprint.

Synthesis of Functionalized this compound Analogues

The properties of this compound can be tuned by introducing additional functional groups to the benzene ring. The synthesis of these functionalized analogues is crucial for developing advanced materials and molecular devices. wiley.com

Strategies for Introducing Peripheral Functionalities

The synthesis of functionalized derivatives often requires strategic planning to ensure correct regiochemistry and compatibility of the functional groups with the reaction conditions for introducing the thiol moieties.

Two main strategies are employed:

Functionalization of a Pre-existing Ring: This approach starts with a benzene derivative that already contains the desired peripheral functionalities. The thiol groups are then introduced using the methods described in section 2.1.1. For example, the synthesis of 2,5-diaminobenzene-1,4-dithiol would start from a suitably protected diaminobenzene derivative. nih.gov A study on the synthesis of aromatic dithiol ligands successfully used a three-step strategy involving the Newman-Kwart rearrangement to create compounds like 3,5-dimercapto benzoic acid and 4,6-dimercaptoisophthalaldehyde from the corresponding substituted phenols. diva-portal.org

Post-synthetic Modification: In this strategy, a core molecule, such as benzene-1,4-dithiol, is synthesized first, and the peripheral functional groups are introduced in subsequent steps. This can be challenging due to the reactivity of the thiol groups, which often require protection. An alternative is the modification of a larger structure containing the dithiolate unit. For instance, in the context of covalent organic frameworks (COFs), nitro groups present on a benzidine (B372746) linker were reduced to primary amines after the framework was constructed. wiley.com This demonstrates how functionalities can be introduced on a molecule that already contains a benzene-like structure.

Table 2: Examples of Functionalized this compound Analogues and Synthetic Strategies

| Functionalized Analogue | Peripheral Group(s) | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| 3,5-Dimercapto Benzoic Acid | -COOH | Multi-step synthesis from a substituted phenol using the Newman-Kwart rearrangement as a key step. | diva-portal.org |

| 4,6-Dimercaptoisophthalaldehyde | -CHO, -CHO | A distinct synthetic route was required compared to other analogues, highlighting the influence of the substituent on the reaction pathway. | diva-portal.org |

| 2,5-Diaminobenzene-1,4-dithiol | -NH2, -NH2 | Synthesis typically starts with a pre-functionalized and protected diaminobenzene precursor. | nih.gov |

| Toluene-3,4-dithiol | -CH3 | Used as a ligand for synthesizing arsenic(III) complexes, prepared from a methylated precursor. | mdpi.com |

Stereochemical Considerations in Derivative Synthesis

Stereochemistry becomes a critical consideration when the synthesized derivative contains stereocenters or exhibits other forms of isomerism. For this compound derivatives, stereochemical issues can arise from:

Chiral Substituents: If a substituent introduced onto the benzene ring contains a chiral center, the resulting molecule will be chiral. The synthesis may produce a racemic mixture, requiring subsequent resolution or the use of enantioselective synthetic methods to obtain a single enantiomer.

Planar Chirality: In highly substituted or sterically hindered derivatives, rotation around a single bond (e.g., the bond between the benzene ring and a bulky substituent) may be restricted. This can lead to atropisomerism, where different conformers are stable and isolable as distinct stereoisomers.

Cis-Trans Isomerism: If a substituent contains a double bond or a ring structure, cis-trans (or E/Z) isomerism is possible. For example, in the synthesis of complex molecules containing 1,3-dioxane (B1201747) rings derived from substituted benzenes, the disposition of substituents on the dioxane ring can lead to multiple cis-trans isomers. lew.ro Controlling the stereochemical outcome in such condensation reactions is a significant synthetic challenge.

While simple derivatives of benzene-1,4-dithiol may not have complex stereochemistry, the synthesis of more elaborate structures for applications in materials science and catalysis requires careful consideration of these aspects to ensure the desired three-dimensional structure and properties.

Purification and Isolation Techniques for High-Purity this compound

The acquisition of high-purity this compound is critical for its applications in fields such as molecular electronics, self-assembled monolayers (SAMs), and nanotechnology, where even trace impurities can significantly alter material properties and device performance. chemicalbook.comresearchgate.net The purity of the final product is often contingent on the synthetic route employed, with some methods yielding a cleaner crude product than others. uni-koeln.de For instance, a synthesis involving the reduction of 1,4-bis(chlorodisulfanyl)benzene with lithium aluminium hydride has been reported to produce 1,4-dimercaptobenzene in high purity and good yields. uni-koeln.de Similarly, the reductive cleavage of 1,4-bis(ethylthio)benzene is another established route. acs.org Regardless of the synthesis method, post-synthesis purification is an essential step to remove starting materials, reagents, solvents, and byproducts, particularly oxidized species like disulfides. Common techniques employed for the purification of this compound and related thiol compounds include recrystallization, sublimation, and chromatography.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For compounds related to this compound, recrystallization from mixed solvent systems, such as ethanol/water or ethanol/chloroform, has been noted as a critical step to remove sulfur-containing byproducts. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor. The process may require an inert atmosphere to prevent the oxidation of the thiol groups, which are susceptible to forming disulfide bonds, especially in the presence of air.

Sublimation

Vacuum sublimation is a highly effective method for purifying solid compounds that have a sufficiently high vapor pressure and are thermally stable. google.com This technique is particularly advantageous for this compound as it avoids the use of solvents and can effectively remove non-volatile impurities. Research has demonstrated the purification of 1,4-dimercaptobenzene by vacuum sublimation, yielding a product with a sharp melting point of 97.5–98.5 °C, indicative of high purity. acs.org For thiols that are prone to dimerization or degradation on stationary phases like silica (B1680970) gel, sublimation or vacuum distillation using a Kugelrohr apparatus is considered a superior purification strategy. chemicalforums.com The process involves heating the crude material under reduced pressure, causing it to transition directly from a solid to a gas, which then crystallizes back into a solid on a cooled surface, leaving impurities behind.

Table 1: Comparison of Purification Techniques for this compound

| Purification Method | Principle | Common Solvents/Conditions | Advantages | Key Considerations |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol/water, Ethanol/chloroform. | Effective for removing soluble impurities; scalable. | Potential for oxidation if not performed under inert atmosphere; solvent selection is crucial. |

| Vacuum Sublimation | Phase transition from solid to gas, followed by deposition as a pure solid. | Heating under vacuum. | Solvent-free; highly effective for removing non-volatile impurities; yields very pure product. acs.org | Compound must be thermally stable and have adequate vapor pressure. |

| Column Chromatography | Differential partitioning between a stationary phase and a mobile phase. | Stationary Phase: Silica Gel; Eluents: Ethyl acetate/petroleum ether. rsc.org | Good for separating complex mixtures. | Thiols can oxidize/dimerize on silica gel; requires careful selection of conditions and may need to be performed quickly. chemicalforums.com |

Chromatographic Techniques

Column chromatography is a versatile purification method, though it presents challenges for sensitive compounds like thiols. The polar nature of silica gel can catalyze the oxidation of thiols to disulfides, reducing the yield of the desired product. chemicalforums.com Despite this, column chromatography on silica gel using eluent systems like ethyl acetate/petroleum ether has been successfully used for purifying related thiol-containing molecules. rsc.org

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of purification. While typically used for analysis rather than bulk purification, the conditions can be adapted for preparative HPLC. The retention times of the dithiol and its potential impurities, such as the corresponding disulfide, will differ, allowing for quantification of purity. mdpi.com

Table 2: Exemplary HPLC Conditions for Analysis of Aromatic Dithiol Compounds

| Parameter | Condition | Purpose/Comment |

| Column | C18 reverse-phase (e.g., Zorbax Extend-C18) mdpi.com | Standard for separation of non-polar to moderately polar organic molecules. |

| Mobile Phase | Gradient of acetonitrile (B52724) and deionized water, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). mdpi.com | Gradient elution allows for separation of compounds with a range of polarities. TFA improves peak shape. |

| Flow Rate | Typically 0.5 - 1.0 mL/min. mdpi.com | Standard analytical flow rate for high resolution. |

| Detector | UV-Vis Diode Array Detector (DAD). mdpi.com | Allows for detection of aromatic compounds and spectral analysis to aid in peak identification. |

| Temperature | Controlled, often ambient or slightly elevated (e.g., 25-40 °C). | Ensures reproducible retention times. |

This compound as a Bridging Ligand in Polynuclear Complexes

This compound is particularly effective as a bridging ligand, connecting multiple metal centers to create polynuclear complexes. This capability stems from the divergent orientation of its two thiol groups.

This compound and its derivatives are known to form dinuclear and oligonuclear complexes with various transition metals. For instance, diiron complexes with dithiolate bridges, including those derived from aromatic dithiols, have been synthesized as mimics for the active site of [Fe-Fe]-hydrogenase. researchgate.netnih.gov The reaction of 1,2-benzenedithiol (B97157) or 3,4-toluenedithiol with triiron dodecacarbonyl yields dinuclear hexacarbonyl complexes. nih.govacademie-sciences.fr In these structures, the dithiolate ligand bridges two iron atoms.

Dinuclear gold(I) complexes with dithiolate ligands, such as toluene-3,4-dithiolate and benzene-1,3-dithiolate, have also been synthesized and structurally characterized. acs.org Furthermore, the use of bis(benzene-o-dithiol) ligands with titanium(IV) has led to the formation of dinuclear, triple-stranded complexes of the type [Ti₂(L)₃]⁴⁻. nih.gov The geometry of these complexes can be influenced by the counterions present during crystallization, leading to either meso compounds or dinuclear helicates. nih.gov

In some cases, the flexibility of the ligand system can lead to different architectures. While rigid C₃-symmetric tris(benzene-o-dithiolato) ligands can form tetranuclear clusters, more flexible backbones may favor the formation of mononuclear or dinuclear complexes. rsc.orgrsc.org For example, a C₃-symmetric triazine-bridged tris(benzene-o-dithiol) ligand reacts with Ti⁴⁺ to unexpectedly form a dinuclear complex, [Ti₂(1)₂]⁴⁻, which exhibits a unique banana-shaped geometry. rsc.orgrsc.org

The ability of this compound to link metal centers makes it a suitable building block for extended coordination polymers. These materials can exhibit interesting electronic and magnetic properties. rsc.orgulisboa.pt For example, coordination polymers have been synthesized using 2,5-diamino-1,4-benzenedithiol (DABDT) as a bridging ligand with various transition metals like Co, Ni, Cu, and Zn. rsc.org In these polymers, the DABDT ligand coordinates to the metal ions through its amino and sulfhydryl groups. rsc.org The resulting materials can exhibit crystalline or semi-crystalline structures and display properties such as fluorescence and paramagnetism. rsc.org The arrangement of the polymer chains can be influenced by hydrogen bonding and π-π stacking interactions. rsc.org

Dithiolene complexes containing additional coordinating groups, such as nitrogen atoms, can also be used to create extended networks. ulisboa.pt These complexes can act as ligands themselves, coordinating to other metal ions to form heterometallic coordination polymers of varying dimensionalities, including 1D chains, 2D layers, and 3D frameworks. ulisboa.pt

Dinuclear and Oligonuclear Architectures

Mononuclear Complexes of this compound with Transition Metals

While often found as a bridging ligand, this compound and its isomers can also form mononuclear complexes where both sulfur atoms coordinate to a single metal center. scispace.com

Mononuclear complexes of benzene-1,2-dithiolate with various first-row transition metals (V, Cr, Mn, Fe, Co) have been studied theoretically to understand their geometry and electronic structure. scirp.orgscirp.org These studies, using Density Functional Theory (DFT), indicate that tris(benzene-1,2-dithiolato)metal complexes generally adopt a nearly octahedral geometry. scirp.org The electronic properties, such as the HOMO-LUMO gap, are influenced by the central metal ion. banglajol.info The HOMO is typically centered on the sulfur atoms, while the LUMO is located on the metal. scirp.orgscirp.org

Experimental studies on bis(benzene-1,2-dithiolato)iron complexes have revealed complex electronic structures. nih.govacs.org It has been shown that high-valent iron(IV) is not formed; instead, the system favors the formation of a ligand-based radical. nih.govacs.org For example, the five-coordinate complex [Fe(L)₂(PMe₃)] is best described as [FeIII(L)(L•)(PMe₃)], where an intermediate-spin ferric ion is antiferromagnetically coupled to a ligand radical. nih.govacs.org The coordination geometry around the metal in these complexes can range from square-planar to distorted tetrahedral, depending on the specific ligands and the metal's oxidation state. mdpi.comresearchgate.net

Table 1: Selected Bond Angles and Electronic Properties of Tris(benzene-1,2-dithiolato)metal(III) Complexes

| Complex | Calculated Average S-M-S Angle (°) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| [V(bdt)₃]³⁻ | 90.6 | 3.33 |

| [Cr(bdt)₃]³⁻ | 90.8 | 1.69 |

| [Mn(bdt)₃]³⁻ | 90.5 | 4.02 |

| [Fe(bdt)₃]³⁻ | 90.3 | Not specified |

| [Co(bdt)₃]³⁻ | 90.4 | Not specified |

Data sourced from theoretical calculations. scirp.orgbanglajol.info

The electronic properties of the complex can also be tuned by the ancillary ligands. In diiron dithiolate complexes, the substitution of CO ligands with phosphine (B1218219) ligands like PMe₃ alters the electron density at the iron centers. academie-sciences.fr This, in turn, affects the redox potentials and the CO stretching frequencies observed in IR spectroscopy. academie-sciences.fr Similarly, in mononuclear nickel-carbene-dithiolate complexes, ancillary ligands like HNPiPr₃ or HNSPh₂ can stabilize the complex and participate in intramolecular hydrogen bonding with the thiolate sulfur atoms. researchgate.net

Geometrical and Electronic Structures of this compound Complexes

Self-Assembly Processes Involving this compound Coordination

The directional nature of the sulfur donors in this compound makes it an excellent candidate for use in supramolecular self-assembly. rsc.orgscispace.com This process involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, including metal-ligand coordination.

On surfaces, such as Au(111), benzene-1,4-dithiol (BDT) can self-assemble into ordered structures. researchgate.netresearchgate.net Studies have shown that BDT can form oligomeric chains where gold adatoms act as linkers between the dithiolate molecules. researchgate.netresearchgate.net These self-assembled monolayers can form zigzag or hexagonal structures depending on the surface coverage. researchgate.net This ability to form conductive bridges has been exploited in creating electrical connections between gold nanoparticles. researchgate.netresearchgate.net

In solution, the self-assembly of bis- and tris(benzene-o-dithiolato) ligands with metal ions can lead to the formation of complex, discrete architectures like dinuclear helicates and tetrahedral clusters. scispace.comnih.gov The final structure is often dictated by the geometry of the ligand and the coordination preference of the metal ion. For instance, C₃-symmetric ligands have been designed to self-assemble with metal ions into M₄L₆ tetrahedral clusters. rsc.org The self-assembly process can be highly selective, allowing for the encapsulation of specific guest molecules within the cavity of the resulting supramolecular structure. rsc.org Recently, a coating material has been developed through the self-assembly of tannic acid and benzene-1,4-dithiol, stabilized by both covalent disulfide bonds and non-covalent π-π interactions. nih.gov

Supramolecular Frameworks and Metallacycles

The rigid and linear nature of the this compound ligand makes it an ideal building block for the construction of supramolecular frameworks and metallacycles. rsc.org By coordinating to metal ions, BDT can facilitate the self-assembly of discrete, large-scale structures with well-defined shapes and sizes. These structures can range from simple dinuclear complexes to more complex molecular rectangles and other polygons. scispace.com

For instance, the reaction of a bis(benzene-o-dithiolato) ligand with Co(II) and subsequent aerial oxidation leads to the self-assembly of a tetranuclear Co(III)-metallacycle. acs.org Similarly, polydentate ligands incorporating benzene-o-dithiolato donor groups are effective in forming these complex architectures. rsc.org The formation of these structures is often controlled by the coordination preferences of the metal ion and the geometry of the ligand. scispace.comacs.org

A notable example involves the use of a bis(dithiolate) ligand, 1,4-bis[(2,3-dimercaptobenzamido)methyl]benzene, which upon reaction with titanocene, forms a dinuclear air-stable complex. acs.org This demonstrates the capability of BDT-based ligands to create robust and stable supramolecular assemblies. The resulting frameworks can exhibit interesting properties, such as porosity, which can be exploited for applications in catalysis and materials science.

Directed Assembly in Solution and on Surfaces

The principles of self-assembly involving this compound extend from solution-phase chemistry to the formation of ordered structures on surfaces. In solution, the directed assembly of BDT with metal ions can lead to the formation of specific, pre-designed supramolecular structures. acs.org This process relies on the precise control of reaction conditions to favor the formation of the desired product over other potential assemblies.

On solid substrates, particularly gold surfaces, benzene-1,4-dithiol is known to form self-assembled monolayers (SAMs). sigmaaldrich.com The strong affinity of the sulfur atoms for gold drives the adsorption and ordering of the molecules on the surface. researchgate.netresearchgate.net Studies using scanning tunneling microscopy (STM) and reflection-absorption infrared spectroscopy (RAIRS) have shown that BDT can form various surface structures on Au(111). researchgate.netresearchgate.net

At room temperature, BDT tends to form dithiolates with the benzene ring oriented nearly parallel to the surface. researchgate.net It has been observed that BDT can oligomerize on the Au(111) surface by incorporating gold adatoms, leading to the formation of zigzag chains. researchgate.netresearchgate.net These oligomeric structures can further assemble into more complex arrangements, such as ladder-like and hexagonal structures at different surface coverages. researchgate.net This ability to form well-defined structures on surfaces is crucial for the development of molecular-scale electronic devices, where BDT can act as a molecular wire connecting gold electrodes. researchgate.net

Redox Properties and Electrochemistry of this compound Metal Complexes

Metal complexes of this compound and its analogs often exhibit rich redox chemistry, a characteristic feature of dithiolene complexes in general. itn.pt These complexes can typically exist in multiple oxidation states, which can be accessed electrochemically. The redox processes are often reversible and can involve both the metal center and the dithiolate ligand, which is considered "non-innocent" due to its ability to exist in different redox forms (dithiolate, thiosemiquinone radical, and dithione).

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. For example, a series of [M(cbdt)₂]ᶻ⁻ complexes, where cbdt is 4-cyanobenzene-1,2-dithiolate, were shown to have redox properties intermediate between those of complexes with dicyano-substituted and unsubstituted benzenedithiolate ligands. it.pt The redox potentials can be tuned by modifying the substituents on the benzene ring. it.pt

The interconversion between different oxidation states can sometimes be triggered by external stimuli. For instance, the complex [Ph₄P]₂[Cu(bdt)₂] can be oxidized by dioxygen to the corresponding monoanionic species, and this process can be reversed by the addition of a base, demonstrating a redox switch. unl.pt The electronic structure of these complexes, particularly the distribution of spin density in paramagnetic species, is of significant interest. In the dianionic copper complex, EPR spectroscopy and DFT calculations revealed that the spin density is delocalized over both the copper ion and the sulfur atoms, indicating a significant "thiyl radical character". unl.pt This delocalization is a hallmark of the non-innocent nature of the dithiolate ligand.

Spectroscopic Characterization Techniques for this compound Complexes

A variety of spectroscopic techniques are employed to characterize the structure, bonding, and electronic properties of this compound complexes.

Vibrational Spectroscopic Analysis of Metal-Thiolate Bonds

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the bonding within this compound complexes. researchgate.net The formation of the metal-sulfur bond is often confirmed by the disappearance of the S-H stretching vibration, which is typically observed around 2538 cm⁻¹ in the free dithiol ligand. mdpi.com

The vibrational frequencies of the metal-thiolate bonds themselves, as well as the ligand-based modes, provide valuable information about the coordination environment and the electronic structure of the complex. researchgate.netmpg.de For example, in resonance Raman spectra of molybdenum-dithiolene complexes, vibrations assigned to symmetric S-Mo-S stretching and bending modes are observed, and their frequencies are sensitive to the oxidation state of the metal and the nature of other ligands present. mdpi.com

The C-S and C=C stretching modes within the dithiolene chelate ring are also informative. Their frequencies are correlated and can indicate the degree of dithiolate versus dithione character of the ligand, which reflects the redox state of the dithiolene moiety. researchgate.net

Electronic Spectroscopic Studies of Charge Transfer in Complexes

Electronic absorption spectroscopy (UV-Vis-NIR) is widely used to investigate the electronic transitions in this compound complexes. These complexes often exhibit intense absorption bands in the visible and near-infrared regions, which are frequently assigned to charge-transfer transitions. nih.gov

Time-dependent density functional theory (TD-DFT) calculations are often used in conjunction with experimental spectra to assign the observed electronic transitions. mdpi.comscirp.orgscirp.org These studies have shown that the highest occupied molecular orbital (HOMO) in many of these complexes is primarily centered on the sulfur atoms of the dithiolate ligands, while the lowest unoccupied molecular orbital (LUMO) is often located on the metal center. scirp.orgbanglajol.infoscirp.org This orbital distribution supports the assignment of low-energy bands to LMCT transitions. In some cases, such as in charge-transfer complexes formed between aromatic thiols and an acceptor molecule like DDQ, broad absorption bands in the visible region are assigned to π* ← π transitions. nih.gov

Applications of Benzene 1,4 Dithiolate in Advanced Materials Science

Benzene-1,4-dithiolate in Molecular Electronics and Spintronics

The unique electronic structure of this compound and its ability to bridge metal electrodes have positioned it as a model system for investigating charge transport at the molecular level. aps.orge-journals.in Its applications extend from fundamental studies of single-molecule junctions to the more complex domain of spintronics, where electron spin is harnessed in addition to its charge.

Construction of Single-Molecule Junctions

A primary application of this compound is in the formation of single-molecule junctions, where a single BDT molecule is trapped between two metallic electrodes, often gold. scientificlabs.comaps.org These junctions are typically created using techniques like mechanically controllable break junctions (MCBJ) or scanning tunneling microscopy break junctions (STM-BJ). rsc.orgresearchgate.net The thiol end groups of BDT readily form robust chemical bonds with gold atoms, creating a statically stable gold–sulfur–aryl–sulfur–gold structure that allows for the direct measurement of charge transport through the molecule. researchgate.netarxiv.org

The conductance of these single-molecule junctions is a key parameter of interest and has been the subject of numerous experimental and theoretical investigations. aps.orgnih.gov Interestingly, the measured single-molecule conductance of BDT junctions often shows a bimodal distribution, with values clustering around a "high conductance" state (around 10⁻¹ to 10⁻² G₀, where G₀ is the quantum of conductance) and a "low conductance" state (around 10⁻³ to 10⁻⁴ G₀). rsc.org The origin of this discrepancy has been attributed to several factors, including the specific binding geometry of the molecule to the electrodes and the formation of dimers. aps.orgrsc.org For instance, disulfide-mediated dimerization of BDT has been identified as a contributor to the low conductance feature, a finding supported by in-situ surface-enhanced Raman spectroscopy (SERS) which detected the formation of S–S bonds. rsc.orgrsc.org

The conformation of the BDT molecule within the junction also plays a critical role. Theoretical calculations have shown that conformations with the benzene (B151609) ring oriented more parallel to the electrode surface can have different adsorption energies and, consequently, different transport properties compared to a perpendicular orientation. nih.govresearchgate.net Furthermore, the conductance can be influenced by the elongation of the junction, with simulations revealing that stretching can lead to fluctuations and discontinuities in conductance as the molecule transitions between different conformational states. aps.org

Role in Molecular Wires and Conductive Pathways

This compound serves as a prototypical molecular wire, a single molecule that carries an electric current between two nanoelectrodes. sfu.caaps.org The π-conjugated system of the benzene ring provides a pathway for electron transport, and the thiol groups act as "alligator clips" to connect the molecule to the metallic leads. sfu.ca The conductance of BDT-based molecular wires is highly dependent on the nature of the chemical bonding between the molecule and the electrodes. sfu.ca

Theoretical models, such as those based on the Landauer formalism and Green's function techniques, have been employed to understand the electron transport properties of BDT molecular wires. sfu.caarxiv.org These studies show that the conductance is strongly influenced by the geometry of the molecule and its coupling to the electrodes. arxiv.org The current-voltage (I-V) characteristics of BDT junctions are typically non-ohmic. e-journals.inaip.org

In the context of spintronics, BDT has been investigated for its potential in spin-dependent transport. lancs.ac.uksfu.ca Theoretical studies have predicted that spin-valve behavior, where the electrical resistance changes depending on the relative spin alignment of ferromagnetic electrodes, could be observed in junctions using BDT with nickel electrodes. sfu.ca This opens up the possibility of creating molecular-scale spintronic devices where information is encoded in the spin of the electrons. lancs.ac.uk The spin-polarized current can be influenced by the choice of molecule and end groups, suggesting a chemical route to engineering spintronic devices. lancs.ac.uk

Interface Engineering for Device Integration

For instance, the conductance of BDT junctions is sensitive to the binding site on the gold electrode. chemrxiv.orgchemrxiv.org Theoretical studies have shown that different binding configurations can lead to different conductance values. aps.org The choice of electrode material also plays a significant role; silver electrodes, for example, tend to produce a weaker quantum conductance current than gold electrodes due to a lower work function. chemrxiv.orgchemrxiv.org

The surrounding environment, such as an aqueous solution, can also affect the conductance. aps.org First-principles studies have shown that an aqueous solution can induce both electrostatic and dynamical effects on the conductance of a BDT junction, leading to shifts in the conductance histogram and the emergence or disappearance of conductance peaks. aps.org Furthermore, the density of the self-assembled monolayer (SAM) of BDT on the electrode surface can influence whether single-molecule or multi-molecule junctions are formed. nih.gov These findings highlight the importance of controlling the molecular environment to achieve desired device characteristics.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound

This compound and its derivatives are also valuable building blocks in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgresearchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.gov

Design Principles for Thiolate-Functionalized Frameworks

The incorporation of thiol groups into MOFs and COFs can be achieved through either pre-functionalization of the organic linkers or post-synthetic modification (PSM) of the framework. researchgate.netacs.org A common strategy involves using dithiol-functionalized ligands, such as derivatives of benzenedicarboxylic acid, to construct the framework. rsc.orgacs.org For example, 1,4-dicarboxylbenzene-2,3-dithiol has been used to create 2D MOFs with butterfly-shaped metal-bis(dithiolene) linkers. rsc.orgresearchgate.net

In COF synthesis, thiol-decorated frameworks have been prepared through the condensation reaction of monomers like 2,5-diaminobenzene-1,4-dithiol (B96872) with aldehyde-containing linkers. rsc.orgrsc.orgresearchgate.net The design of these frameworks often aims to maximize the density of accessible thiol groups, which can act as active sites for various applications. rsc.orgresearchgate.net The choice of building blocks and reaction conditions is crucial to ensure the formation of a stable and crystalline framework with the desired functionality. researchgate.net For instance, specific solvent mixtures and temperature control are necessary to prevent unwanted side reactions, such as the cyclization of thiol groups. rsc.orgresearchgate.net

Post-synthetic modification offers another route to introduce thiol functionality. researchgate.net This can be achieved through coordination bonding between the thiol groups of a molecule like dithioglycol and coordinatively unsaturated metal centers within an existing MOF structure. researchgate.net This method allows for the targeted functionalization of the framework without altering its underlying topology.

Porosity and Structural Modulations in BDT-based MOFs/COFs

For instance, the reaction of 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid with manganese(II) ions has been shown to produce a thiolated analogue of the M2(DOBDC) series of MOFs, demonstrating that the framework structure can be maintained even with the introduction of thiol groups. researchgate.net In the case of COFs, the use of different aldehyde-containing linkers in condensation reactions with 2,5-diaminobenzene-1,4-dithiol can lead to frameworks with varying numbers of thiol groups per repeating unit and different surface areas. rsc.orgresearchgate.net For example, a COF synthesized from 2,5-diaminobenzene-1,4-dithiol and benzene-1,3,5-tricarboxaldehyde exhibited a higher surface area than a similar COF made with 1,2,4,5-tetrakis-(4-formylphenyl)benzene. rsc.orgossila.com

The flexibility of the framework and the accessibility of the thiol groups are also important considerations. acs.org In some cases, the introduction of a more rigid dithiol linker, such as benzene-1,4-dithiol itself, can be used to probe the importance of flexibility for specific applications. acs.org The ability to modulate the porosity and introduce specific functionalities through the use of BDT-based building blocks makes these materials highly promising for a range of applications, including catalysis and energy storage. rsc.orgcsic.es

Self-Assembled Monolayers (SAMs) Formed from Benzene-1,4-dithiolateresearchgate.netscispace.com

This compound (BDT) is a foundational molecule for creating self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. These monolayers are pivotal for modifying and enhancing the surface properties of materials, particularly metal electrodes. The ability of BDT to self-assemble on surfaces like gold allows for the creation of stable, well-defined metal-molecule-metal junctions, which are fundamental structures in the field of molecular electronics. scispace.comresearchgate.net Research has demonstrated that BDT molecules can form a statically stable gold-sulfur-aryl-sulfur-gold system, providing a unique platform for studying charge transport through single molecules. scispace.comresearchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Gold, Silver)

The interaction between this compound and metal surfaces is characterized by distinct adsorption mechanisms that depend on the specific metal substrate.

On gold (Au) surfaces, BDT typically undergoes dissociative chemisorption, initially binding as a monothiolate. researchgate.net The orientation of the BDT molecule is dependent on the surface coverage. At low concentrations, the molecules tend to lie flat, with the phenyl ring parallel to the gold surface. researchgate.netresearchgate.net As the surface coverage increases, the molecules adopt a more perpendicular orientation, with one thiol group binding to the gold and the other extending away from the surface. researchgate.net This adsorption process is complex, often involving the extraction of gold adatoms from the substrate to form Au-thiolate complexes, which then organize into structures like zigzag oligomer chains. researchgate.netresearchgate.net Theoretical calculations confirm that the most energetically favorable configuration involves the BDT's phenyl ring being close to parallel to the Au(111) surface. acs.org

On silver (Ag) surfaces, the adsorption behavior is different. BDT chemisorbs dissociatively as a dithiolate, meaning both sulfur atoms form bonds with the silver surface. researchgate.net This results in the formation of a monolayer where the molecules consistently adopt a flat orientation relative to the surface. researchgate.net Unlike on gold, where multilayer formation is possible under certain conditions, BDT typically only forms a single, flat-lying monolayer on silver. researchgate.net

| Feature | Adsorption on Gold (Au) | Adsorption on Silver (Ag) |

| Binding Species | Primarily monothiolate researchgate.net | Dithiolate researchgate.net |

| Molecular Orientation | Coverage-dependent: flat at low coverage, perpendicular at high coverage researchgate.net | Consistently flat orientation researchgate.net |

| Layering | Monolayer to multilayer formation possible researchgate.net | Typically forms a single monolayer researchgate.net |

| Adsorption Structure | Forms oligomeric zigzag chains with Au adatoms researchgate.net | Forms two Ag-S bonds per molecule researchgate.net |

Surface Engineering and Functionalization via BDT SAMs

The formation of BDT-based SAMs is a powerful technique for surface engineering, enabling precise control over the chemical and physical properties of a substrate. researchgate.net A key advantage of using a dithiol like BDT is the potential to create a "standing-up" phase, where one thiol group binds to the surface while the second remains exposed and chemically active. conicet.gov.aruni-tuebingen.de This exposed functional group serves as an anchor point for the subsequent attachment of other molecules, nanoparticles, or additional layers, facilitating the development of complex, multi-layered nanostructures and sensors. conicet.gov.aruni-tuebingen.de

This functionalization capability has been leveraged in several applications. For instance, BDT SAMs can form conductive bridges between gold nanoparticles, a crucial step in fabricating molecular-scale electronic circuits. researchgate.net In another application, functionalizing gold nanoconstrictions with BDT has been shown to reduce low-frequency electronic noise. sigmaaldrich.com Furthermore, electrodes modified with BDT SAMs display enhanced electrocatalytic activity, for example, in the chemical reactions of oxygen reduction and the detection of hydrogen peroxide.

Stability and Dynamics of BDT-based SAMs

The stability of SAMs is critical for their practical application. BDT monolayers exhibit greater thermal stability compared to their common alkanethiol counterparts. pradeepresearch.org On a gold surface, a BDT monolayer with an exposed sulfur termination remains stable up to approximately 370 K. acs.org Beyond this temperature, the molecules begin to reorient, and complete desorption from the surface occurs at around 450 K. acs.org The monolayer on silver is noted to be less stable thermally. pradeepresearch.org

The assembly and disassembly of these monolayers are dynamic processes that can actively reshape the underlying metal substrate. The adsorption and desorption of BDT molecules have been observed to influence the morphology of the gold surface, leading to the formation and movement of features such as vacancy islands and gold islands. researchgate.net The stability of these monolayers is also sensitive to environmental factors, including the surrounding temperature and the polarity of the solvent. Despite these dynamics, BDT SAMs are robust, retaining their structural and chemical integrity for weeks and after being immersed in common solvents like water and ethanol. pradeepresearch.org

Polymeric Materials and Nanocomposites Utilizing this compound

This compound serves as a highly effective monomer and cross-linking agent in the synthesis of advanced polymeric materials and nanocomposites. rsc.orgresearchgate.net Its rigid aromatic core and reactive thiol end-groups enable its incorporation into polymer chains, providing enhanced thermal, mechanical, and functional properties. rsc.orgrsc.org BDT has been successfully used in creating network polymers, modifying sulfur-rich materials, and forming the structural basis for functional nanocapsules. researchgate.netnih.gov

Polymerization Reactions Involving Dithiol Monomers

The dual functionality of BDT allows it to participate in a variety of polymerization reactions, leading to diverse polymer architectures.

Thiol-Based Polymerizations: BDT is a key monomer in catalyst-free thiol-yne reactions, where it reacts with aromatic ethynyl (B1212043) compounds to form cross-linked network polymers. researchgate.net It can also undergo oxidation to form polymers linked by disulfide bonds. researchgate.net In thiol-dibromomaleimide polymerization, the acidic protons of BDT's thiol groups are easily removed, transforming it into a potent nucleophile that readily reacts to form polythioethers.

Post-Vulcanization Modification: BDT can be used to modify existing polymers. In high sulfur content materials (HSMs), BDT inserts into and crosslinks the sulfur chains, a process that tunes the material's properties. rsc.orgrsc.org This post-vulcanization modification enhances thermal stability and mechanical strength. rsc.org

Cyclization and Deposition reactions: BDT can serve as a substrate in cyclization reactions with reagents like hexachloroacetone (B130050) to produce polymers such as polyphenylene dithiazole. sioc-journal.cn Furthermore, a novel low-temperature atomic/molecular layer deposition (ALD/MLD) process utilizes BDT and a zinc-based precursor to grow conformal, air-stable zinc-BDT hybrid thin films suitable for electronics. wiley.com

| Polymerization Method | Role of BDT | Resulting Polymer/Material | Key Findings |

| Thiol-yne Reaction | Monomer | Network Polymers | Catalyst-free reaction yields cross-linked aromatic networks. researchgate.net |

| Oxidation Reaction | Monomer | Disulfide-linked Polymers | Forms network polymers through the formation of disulfide bonds. researchgate.net |

| Post-Vulcanization | Cross-linker | Modified High Sulfur Content Materials | Inserts into sulfur catenates, enhancing thermal and mechanical properties. rsc.orgrsc.org |

| ALD/MLD | Organic Precursor | Zinc-BDT Thin Films | Creates stable, conformal hybrid films at low temperatures for electronics. wiley.com |

| Thiol-Dibromomaleimide | Monomer | Polythioethers | Acts as a highly reactive nucleophile to produce polymers with moderate molecular weights. |

Integration into Composite Structures for Enhanced Functionality

In high sulfur content materials (HSMs) , such as those derived from guaiacol (B22219) and elemental sulfur, the addition of BDT as a cross-linker leads to significant improvements. It systematically increases the glass transition temperature, enhances thermal decomposition profiles, and allows for the tailoring of mechanical properties like hardness. rsc.orgrsc.org

BDT also plays a crucial role in the templated synthesis of nanocomposites . It can form the core structure for the creation of uniform polydopamine (PDA) nanocapsules. nih.gov These nanostructures exhibit superior performance compared to solid nanoparticles, including higher loading capacities and better photothermal transduction, which is the conversion of light into heat. nih.gov

The cross-linking ability of BDT is also valuable in creating materials for additive manufacturing. It is used as a cross-linker in photoresins based on acrylated epoxidized soybean oil, which are suitable for 3D printing applications. sigmaaldrich.com Additionally, BDT is used to form bridges between nanoparticles. It can act as a molecular linker that induces the controlled oligomerization of gold nanoclusters, enabling the bottom-up assembly of nanoparticle-based materials. jyu.fi It is also integral to the in-situ synthesis of semiconductor hybrid films, where silver nanoparticles are catalytically transformed into silver this compound on a titanium dioxide or zirconium dioxide support. researchgate.net

Sensing Applications of this compound-based Systems

This compound (BDT), a simple aromatic dithiol, has emerged as a pivotal component in the development of advanced sensing technologies. sigmaaldrich.comacs.org Its rigid structure and the reactive nature of its thiol end groups, which form strong bonds with metal surfaces, make it an ideal molecular linker in electronic junctions. researchgate.netnih.gov This unique combination of properties allows BDT to be a fundamental building block in highly sensitive devices designed to detect a variety of chemical and biological species. researchgate.netchemrxiv.org The integration of BDT into sensing platforms is a subject of extensive research, focusing on its role in creating molecular-scale electronic devices that can transduce molecular binding events into measurable electrical signals. acs.orgchemrxiv.org

Chemosensory Platforms for Analyte Detection

Chemosensors are devices that utilize chemical interactions to detect and quantify specific analytes, and they have become indispensable for applications in environmental monitoring, medical diagnostics, and security. rsc.org The design of these sensors often involves integrating a recognition element that selectively binds to a target analyte with a transducer that converts this binding event into a signal. scispace.com BDT-based systems are particularly promising for creating new chemical and biosensing platforms. researchgate.net

The primary role of this compound in these platforms is to act as a molecular wire, bridging the gap between two nanoelectrodes, often made of gold, to form a metal-molecule-metal junction. researchgate.netnih.gov The conductance of this junction is exquisitely sensitive to its chemical environment. When an analyte molecule interacts with the BDT linker or the electrode surfaces, it can alter the electronic properties of the molecular circuit, leading to a detectable change in current. This principle has been explored for detecting various analytes.

For instance, research has demonstrated the potential of gold-based nanoconstrictions functionalized with BDT. sigmaaldrich.com In one application, BDT was used as a cross-linking molecule to enhance the conductivity between adjacent nanostructures, creating a platform for detecting DNA fragments. researchgate.net It was hypothesized that charge could be conveyed between non-contacting nanostructures via the BDT molecule, and the presence of the target DNA would modulate this charge transfer, providing a basis for detection. researchgate.net The resulting biosensor demonstrated a limit of detection of 3.18 µM for a DNA fragment related to the c-Myc gene, indicating its potential for identifying oncogenic targets. researchgate.net

The versatility of dithiol-based sensors extends to the detection of various metal ions. While specific studies on BDT for multi-ion detection are emerging, related systems using other dithiolate ligands have shown success. For example, Pt(dithiolene)-based colorimetric chemosensors can detect ions like Hg²⁺, Cu²⁺, and Ag⁺. mdpi.comsemanticscholar.org The principle relies on the interaction between the metal ion and the sulfur-rich dithiolene ligand, which alters the electronic structure of the complex and results in a visible color change. mdpi.com This approach highlights the potential for designing BDT-based sensors where analyte interaction with the thiol groups or the benzene ring could be transduced into an optical or electrical signal.

The table below summarizes representative research findings on analyte detection using platforms incorporating dithiol functionalities, highlighting the role of the molecular linker in sensor performance.

| Sensor Platform | Molecular Linker/System | Target Analyte | Limit of Detection (LoD) | Key Finding |

| Gold Nanostructure Biosensor | Benzene-1,4-dithiol (BDT) | c-Myc gene DNA fragment | 3.18 µM | BDT acts as a conductive cross-linker between gold nanostructures, enabling charge transfer for detection. researchgate.net |

| Colorimetric Chemosensor | (dchpe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Not specified | The electron-donating groups enhance the electron density of the thione moiety, enabling selective detection of multiple metal ions. mdpi.comsemanticscholar.org |

| Colorimetric Chemosensor | (dppe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Not specified | The sensor molecule detected multiple ions through interaction with the >C=S moiety, resulting in a visible color change. mdpi.comsemanticscholar.org |

| Two-photon Fluorescent Sensor | Spirobenzopyran-based chemosensor | Zn²⁺ | Not specified | The sensor was developed to overcome pH interference in the detection of mobile zinc ions in biological systems. scispace.com |

This table presents data from various chemosensor studies to illustrate the principles applicable to BDT-based systems.

Signal Transduction Mechanisms in BDT-derived Sensors

The functionality of this compound (BDT) in a sensor is fundamentally governed by the principles of molecular electronics and charge transport. acs.org The signal transduction mechanism in BDT-derived sensors involves the conversion of a chemical event—the binding of an analyte—into a quantifiable electrical signal. This process is highly dependent on the electronic structure of the metal-BDT-metal junction. arxiv.orgarxiv.org

When BDT is positioned between two metal electrodes (typically gold), a statically stable gold-sulfur-aryl-sulfur-gold system is formed, allowing for the direct measurement of charge transport through the molecule. researchgate.net The conductance of this single-molecule junction is the primary source of the sensor's signal. Several factors influence this conductance:

Molecular Orbitals: The transport of charge across the BDT molecule is mediated by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy alignment of these orbitals with the Fermi level of the metal electrodes determines the ease with which electrons can tunnel through the molecule. researchgate.net Theoretical studies indicate that the HOMO is often the dominant conduction orbital in BDT junctions. researchgate.net

Molecule-Electrode Interface: The nature of the bond between the sulfur atoms of BDT and the metal electrodes is critical. nih.gov The precise geometry of this connection, including the binding site on the electrode surface and the orientation of the BDT molecule (e.g., perpendicular or parallel to the surface), significantly impacts the electronic coupling and, consequently, the conductance. nih.govchemrxiv.org For instance, the conductance of BDT junctions has been found to be highly sensitive to the binding site on the gold electrode. chemrxiv.org

Analyte Interaction: The core of the sensing mechanism lies in how an analyte perturbs this delicate electronic system. An analyte can interact with the sensor in several ways to modulate the signal:

Direct Interaction with BDT: The analyte might bind directly to the benzene ring, altering its π-orbital system. This change in the electronic structure of the molecular bridge modifies the energy and spatial distribution of the conducting orbitals, leading to a change in the junction's conductance.

Interaction with Electrodes: The analyte could adsorb onto the electrode surface near the BDT molecule. This can change the local work function of the electrode, shifting the alignment of the electrode's Fermi level relative to the molecule's orbitals and thereby altering the current flow.

Gating Effect: A charged analyte can exert an electrostatic field (a gating effect) on the molecular junction, which shifts the energy levels of the BDT molecule and modulates its conductance without direct binding.

Theoretical calculations based on density functional theory (DFT) and non-equilibrium Green's function (NEGF) formalisms are crucial tools for understanding these mechanisms. arxiv.orgresearchgate.net Studies have shown that electronic states near the Fermi energy in Au/BDT/Au junctions are primarily composed of Au 5d and S 3p orbitals, with very small contributions from the C 2p states of the benzene ring. arxiv.orgarxiv.org The strong S-C bond significantly affects the hybridization of the π-orbitals within the benzene ring, which in turn influences the molecule's transport properties. arxiv.org Any interaction that further modifies this electronic landscape can serve as the basis for a sensing event.

The table below outlines the key factors influencing the signal transduction in BDT-based molecular junctions.

| Influencing Factor | Mechanism | Effect on Signal | Supporting Evidence |

| Molecule-Electrode Coupling | The strength and geometry of the Au-S bond. | Determines the overall conductance of the junction. Conductance is sensitive to the binding site (e.g., top, bridge, hollow) on the Au electrode. | The transport of charge depends sensitively on the details of the interaction between the molecule and the metallic leads. acs.orgnih.gov The conductance of BDT depends sensitively on the binding site at the electrode. chemrxiv.org |

| Molecular Orientation | The angle of the BDT molecule relative to the electrode surfaces (perpendicular vs. parallel). | Affects the overlap between molecular orbitals and electrode states. The configuration with the largest adsorption energy has the phenyl ring closer to parallel to the surface. | Ab initio calculations show that the orientation of the molecule is a key factor in determining the transport properties. nih.gov |

| Orbital Alignment | Energy difference between the molecule's HOMO/LUMO levels and the electrode's Fermi energy. | Controls the efficiency of electron tunneling. A smaller energy gap generally leads to higher conductance. | The HOMO is often the dominant conduction orbital in BDT junctions. researchgate.net Absence of peaks in I-V characteristics suggests no major orbital peaks within ±0.5 eV of the Fermi level. researchgate.net |

| Analyte-Induced Perturbation | Direct binding, electrostatic gating, or changes to the electrode work function by the analyte. | Modulates the orbital energies and/or the molecule-electrode coupling, resulting in a measurable change in conductance. | The principle of molecular switches and sensors relies on altering charge transport at the single-molecule level. chemrxiv.org |

Catalytic Applications and Mechanistic Insights Involving Benzene 1,4 Dithiolate

Homogeneous Catalysis Mediated by Benzene-1,4-dithiolate Complexes

In homogeneous catalysis, metal complexes containing this compound or its isomers serve as active catalysts for a variety of transformations. The dithiolene moiety's ability to delocalize electron density over the metal-sulfur core is crucial for its catalytic function, enabling the storage and transfer of electrons. nih.gov

Complexes of this compound and its analogs are particularly active in redox catalysis, where the ligand actively participates in the electron transfer steps of the catalytic cycle. This "non-innocent" behavior means the ligand can be oxidized or reduced, providing a pathway for multi-electron transformations that might be inaccessible to the metal center alone. mdpi.comresearchgate.net

A prominent example is the use of nickel and cobalt bis(dithiolene) complexes in the hydrogen evolution reaction (HER). nih.govmdpi.com Although many studies focus on the benzene-1,2-dithiolate (bdt) isomer, the principles are applicable to the 1,4-dithiolate system. The catalytic cycle typically involves a sequence of electron transfer (E) and chemical (C) steps, such as protonation. For instance, a proposed ECEC mechanism for a nickel bis(benzene-1,2-dithiolate) complex involves the reduction of the monoanionic complex to a dianionic species, followed by protonation at a sulfur atom. nih.gov A second reduction and protonation sequence then leads to the release of hydrogen gas. nih.gov The redox potential of the complex is a key factor, and it can be tuned by modifying the substituents on the benzene (B151609) ring of the dithiolate ligand. academie-sciences.fr

In some systems, such as copper bis(benzene-1,2-dithiolate) complexes, the one-electron reduced species exhibits significant "thiyl radical character," where the spin density is delocalized over the sulfur atoms of the ligand. researchgate.net This demonstrates the ligand's direct involvement in the redox state of the complex. The interconversion between different oxidation states can be triggered by reagents like oxygen or a base, highlighting a redox switch mechanism. researchgate.net

Table 1: Redox Potentials of Selected Metal Dithiolene Complexes Relevant to Catalysis

| Complex | Redox Couple | Potential (V vs. Fc+/Fc) | Reference |

| [Ni(bdt)₂]⁻ | [Ni(bdt)₂]⁻ / [Ni(bdt)₂]²⁻ | -0.95 | researchgate.net |

| [Ni(tdt)₂]⁻ | [Ni(tdt)₂]⁻ / [Ni(tdt)₂]²⁻ | -0.92 | researchgate.net |

| [Ni(mnt)₂]⁻ | [Ni(mnt)₂]⁻ / [Ni(mnt)₂]²⁻ | -0.08 | nih.gov |

| [Ni(mnt)₂]²⁻ | [Ni(mnt)₂]²⁻ / [Ni(mnt)₂]³⁻ | -2.00 | nih.gov |

| [Fe₂(μ-bdt)(CO)₆] | [Fe₂(μ-bdt)(CO)₆]⁰/⁻ | -1.33 | academie-sciences.fr |

| [Fe₂(μ-Cl₂bdt)(CO)₆] | [Fe₂(μ-Cl₂bdt)(CO)₆]⁰/⁻ | -1.17 | academie-sciences.fr |

| Note: bdt = benzene-1,2-dithiolate; tdt = toluene-3,4-dithiolate; mnt = maleonitriledithiolate; Cl₂bdt = 3,6-dichloro-1,2-benzenedithiolate. Potentials are indicative of the electronic effects of ligand substitution. |

The activation of substrates by this compound complexes is intrinsically linked to the electronic structure of the catalyst. In the context of the hydrogen evolution reaction, the substrate is the proton. The basicity of the metal center or the sulfur atoms of the ligand is crucial for the initial protonation step. acs.orgresearchgate.net For some nickel dithiolene complexes, it has been shown that reduction of the complex increases the basicity of the metal's d-orbitals, which facilitates proton abstraction and the formation of a metal-hydride intermediate. researchgate.net

In diiron complexes that mimic the active site of [FeFe]-hydrogenase, the dithiolate bridge plays a critical role in modulating the electronic properties and reactivity. nih.gov Ligand-centered protonation can be a key step in the catalytic cycle. For instance, protonation of the dithiolate ligand in an iron carbonyl complex can interrupt the electronic delocalization between the iron and the ligand, making the complex susceptible to binding with other substrates like carbon monoxide. acs.org

The reaction pathway can be influenced by the nature of the dithiolate ligand itself. Studies on diiron hydrogenase mimics have shown that complexes with a bridging benzene dithiolate are more efficient catalysts for the hydrogen evolution reaction compared to those with propane-dithiolate bridges, following a different reaction mechanism. nih.gov This highlights the importance of the aromatic and electronic properties of the benzene-dithiolate ligand in guiding the catalytic transformation.

Redox Catalysis and Electron Transfer Processes

Heterogeneous Catalysis with this compound-functionalized Materials

This compound is also a valuable component in heterogeneous catalysis, where it can be used to functionalize surfaces or as a building block for porous materials that act as catalyst supports.

Benzene-1,4-dithiol can form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net This property is exploited to create well-defined catalytic interfaces. The BDT molecule can anchor to the surface through its thiol groups, creating a functionalized surface that can then be used to immobilize catalytic species or to act as a catalytic site itself. The orientation and packing of the BDT molecules on the surface can influence the accessibility and reactivity of the catalytic sites. researchgate.net

A significant application is in the creation of catalyst supports from porous materials like Covalent Organic Frameworks (COFs). Thiol-decorated COFs have been synthesized using 2,5-diaminobenzene-1,4-dithiol (B96872) as a monomer. rsc.orgrsc.org These materials possess high surface areas and ordered pore structures. The thiol groups within the COF framework can act as anchoring sites for metal nanoparticles, creating highly active and stable heterogeneous catalysts. rsc.orgrsc.org For example, gold nanoparticles grown in situ within these thiol-decorated COFs have shown excellent catalytic activity for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). rsc.orgrsc.org The strong interaction between the gold nanoparticles and the thiol groups of the framework prevents leaching and aggregation of the nanoparticles, leading to high recyclability. rsc.orgrsc.org

In heterogeneous systems, the this compound ligand has a profound effect on the activity and selectivity of the catalyst. In the case of the aforementioned Au-SH-COF hybrid catalysts, the number of thiol groups within the COF structure influences both the material's properties and its catalytic performance. rsc.org

Table 2: Catalytic Performance of Au-SH-COF Hybrid Catalysts in the Reduction of 4-Nitrophenol

| Catalyst | Monomers | Apparent Rate Constant (k_obs, min⁻¹) | Conversion after 10 Cycles | Reference |

| Au-SH-COF-1 | 2,5-diaminobenzene-1,4-dithiol (DABDT) + Benzene-1,3,5-tricarboxaldehyde (TBA) | 1.01 | >95% | rsc.orgrsc.org |

| Au-SH-COF-2 | DABDT + 1,2,4,5-Tetrakis-(4-formylphenyl)benzene (TFPB) | 0.71 | >95% | rsc.orgrsc.org |

The data shows that the catalyst derived from the COF with a higher density of thiol groups (SH-COF-1) exhibits a higher catalytic activity. rsc.org This can be attributed to a better dispersion and stabilization of the gold nanoparticles.

Furthermore, in metal-organic frameworks (MOFs) and coordination polymers, dithiolate ligands are used to construct extended structures with catalytic activity. One-dimensional coordination polymers based on nickel and benzene-1,2,4,5-tetrathiolate have been shown to be active electrocatalysts for the hydrogen evolution reaction in aqueous conditions. researchgate.net The nickel-based material required an overpotential of 470 mV to achieve a current density of 10 mA cm⁻², demonstrating better performance than its cobalt analogue. researchgate.net This highlights how the choice of both the metal and the dithiolate-based linker dictates the catalytic efficiency of the final material.

Surface-Supported Catalytic Sites

Photoredox Catalysis and Photoelectrocatalysis Involving this compound Systems

The unique electronic properties of this compound also make it suitable for applications in photoredox and photoelectrocatalysis, where light energy is used to drive chemical reactions.

In one study, benzene-1,4-dithiol was used as a capping ligand for ZnSe quantum dots (QDs) in the photocatalytic reduction of CO₂. rsc.org While other flexible dithiols showed a more significant enhancement of CO production, the rigid structure of benzene-1,4-dithiol was found to suppress the competing hydrogen evolution reaction. rsc.org This demonstrates that the dithiolate ligand can be used to tune the selectivity of a photocatalytic system. The interaction between the dithiol and the QD surface was found to be strong, influencing the local chemical environment of the catalytic system. rsc.org

In the broader context of photoredox catalysis, the efficiency of a reaction is often discussed in terms of quantum yield, which is the number of product molecules formed per photon absorbed. springernature.comnsf.gov While specific quantum yield data for this compound catalyzed reactions is not abundant in the provided literature, the principles of photocatalyst regeneration and electron transfer are central. For instance, in many photoredox cycles, a sacrificial electron donor is required to regenerate the ground state of the photocatalyst after it has undergone a photoinduced electron transfer with the substrate. nih.gov

Photoelectrocatalysis combines photocatalysis with an electrochemical setup to further improve efficiency by separating the photogenerated electron-hole pairs using an external bias. nih.gov While studies explicitly using this compound as the primary photoelectrocatalyst are limited in the provided search results, the compound could theoretically play a role as a photosensitizer or as a component in a catalytic material immobilized on an electrode. For example, in systems for photoelectrocatalytic hydrogen evolution, various organic molecules are used as sacrificial hole scavengers to improve the performance of semiconductor photoanodes like BiVO₄. nih.gov The redox properties of this compound could make it a candidate for such roles or for integration into more complex photoelectrocatalytic systems.

Reaction Mechanism Elucidation for this compound-driven Transformations

The elucidation of reaction mechanisms involving this compound is critical for understanding and optimizing its role in catalysis. While direct catalysis by the simple dithiolate is not extensively documented, its derivatives serve as crucial components in sophisticated catalytic systems. A prominent example is the use of thiol-decorated Covalent Organic Frameworks (COFs) as scaffolds for metallic nanoparticles in heterogeneous catalysis. Mechanistic insights have been gained primarily through a combination of kinetic studies, spectroscopic analysis, and characterization of the catalytic materials.

A key transformation driven by a this compound-based system is the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by a reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction is often used as a benchmark for catalytic activity. The mechanism is centered on hybrid materials where gold nanoparticles (AuNPs) are immobilized on COFs synthesized from this compound derivatives, such as 2,5-diaminobenzene-1,4-dithiol (DABDT). rsc.orgresearchgate.net

The generally accepted mechanism for this transformation, often referred to as the Langmuir-Hinshelwood mechanism in the context of nanoparticle catalysis, involves several key steps:

Adsorption of Reactants: Both reactant molecules, the 4-nitrophenolate (B89219) ion (formed from 4-nitrophenol in the basic NaBH₄ solution) and the borohydride ions (BH₄⁻), diffuse from the solution and adsorb onto the surface of the gold nanoparticles. rsc.org

Electron Transfer: The gold nanoparticles act as an electron relay system. Electrons are transferred from the donor BH₄⁻ ions to the gold nanoparticle. Simultaneously, the adsorbed 4-nitrophenolate ion acts as the electron acceptor.

Surface Reaction and Hydrogenation: The catalytically active surface of the AuNP facilitates the transfer of electrons and hydrogen atoms to the nitro group of the 4-nitrophenolate. This leads to the reduction of the nitro group (-NO₂) to an amino group (-NH₂).